molecular formula C8H8O2 B13411624 Phenyl Acetate-13C2

Phenyl Acetate-13C2

Cat. No.: B13411624
M. Wt: 138.13 g/mol
InChI Key: IPBVNPXQWQGGJP-SPBYTNOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl Acetate-13C2 is a labeled compound where two carbon atoms in the phenyl acetate molecule are replaced with the carbon-13 isotope. This compound is used in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms due to its isotopic labeling.

Preparation Methods

Phenyl Acetate-13C2 can be synthesized through several methods:

    Reaction of Phenol with Acetic Anhydride or Acetyl Chloride: This method involves reacting phenol with acetic anhydride or acetyl chloride to produce phenyl acetate.

    Saponification: Phenyl acetate can be separated into phenol and an acetate salt via saponification.

Chemical Reactions Analysis

Phenyl Acetate-13C2 undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, phenyl acetate can be hydrolyzed to produce phenol and acetic acid.

    Reduction: Phenyl acetate can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Aminolysis: Phenyl acetate can react with amines to form amides.

Scientific Research Applications

Phenyl Acetate-13C2 is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl Acetate-13C2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenyl Acetate-13C2 can be compared with other similar compounds, such as:

This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research for studying detailed reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C8H8O2

Molecular Weight

138.13 g/mol

IUPAC Name

phenyl acetate

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1

InChI Key

IPBVNPXQWQGGJP-SPBYTNOZSA-N

Isomeric SMILES

[13CH3][13C](=O)OC1=CC=CC=C1

Canonical SMILES

CC(=O)OC1=CC=CC=C1

Origin of Product

United States

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